molecular formula C8H9BrN2O B15317884 5-Bromo-2-cyclopropoxypyridin-3-amine

5-Bromo-2-cyclopropoxypyridin-3-amine

Cat. No.: B15317884
M. Wt: 229.07 g/mol
InChI Key: CWIALUNNZBPNRE-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropoxypyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a cyclopropoxy group at the 2-position, and an amine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with cyclopropylboronic acid under mild conditions to introduce the cyclopropoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a multi-step process. This process may involve nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to efficiently produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Cyclopropylboronic Acid: Used to introduce the cyclopropoxy group.

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

Scientific Research Applications

5-Bromo-2-cyclopropoxypyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyclopropoxypyridin-3-amine is unique due to the presence of both the cyclopropoxy and amine groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-2-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-5-3-7(10)8(11-4-5)12-6-1-2-6/h3-4,6H,1-2,10H2

InChI Key

CWIALUNNZBPNRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=N2)Br)N

Origin of Product

United States

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